N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features an indole core, a bromophenyl group, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often focus on maximizing yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as ultrasonic irradiation and the use of recoverable catalysts can enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: It is being investigated for its potential therapeutic effects against various diseases.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes . The bromophenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound also features an indole core and a bromophenyl group and has shown potent activity against HIV-1.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar indole core and is used in various synthetic applications.
Uniqueness
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound belonging to the class of indole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H23BrN2OS. It features an indole moiety, a bromophenyl group, and a methylsulfanyl group, contributing to its unique chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C25H23BrN2OS |
Molecular Weight | 485.43 g/mol |
CAS Number | 532970-01-7 |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other benzamide derivatives known for their inhibitory effects on bacterial cell division proteins like FtsZ .
- Receptor Modulation : It may modulate receptor activities that are crucial in signaling pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines.
A study reported that similar indole-based compounds demonstrated cytotoxicity against A-431 and Jurkat cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism often involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial effects. The presence of the bromophenyl group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive bacteria such as Staphylococcus aureus .
Case Study 1: Indole Derivatives in Cancer Therapy
A recent study evaluated a series of indole derivatives, including those similar to this compound. The results indicated that these compounds significantly inhibited tumor growth in murine models, providing a basis for further development as anticancer agents.
Case Study 2: Antimicrobial Screening
In another investigation focusing on the antimicrobial properties of benzamide derivatives, compounds with structural similarities to this compound exhibited potent antibacterial activity comparable to established antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2OS/c25-20-12-10-18(11-13-20)17-29-23-16-27(22-9-5-4-8-21(22)23)15-14-26-24(28)19-6-2-1-3-7-19/h1-13,16H,14-15,17H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSNJEXPETXJCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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